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Fluorescent HIV Substrate -

Fluorescent HIV Substrate

Catalog Number: EVT-15276558
CAS Number:
Molecular Formula: C50H76N14O14
Molecular Weight: 1097.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescent Human Immunodeficiency Virus Substrate is a specialized compound designed for the detection and quantification of human immunodeficiency virus protease activity. This substrate plays a crucial role in the development of assays for screening potential inhibitors of human immunodeficiency virus and understanding the enzymatic processes involved in viral maturation. The substrate is typically composed of a peptide that is cleaved by the human immunodeficiency virus protease, leading to a measurable fluorescent signal.

Source

The fluorescent substrate is derived from natural processing sites of the human immunodeficiency virus protease, specifically engineered to facilitate the continuous assay of protease activity. It is commonly synthesized using solid-phase peptide synthesis techniques and is available commercially from various suppliers, including Anaspec and BenchChem .

Classification

Fluorescent Human Immunodeficiency Virus Substrate falls under the category of fluorogenic substrates, which are compounds that emit fluorescence upon specific enzymatic reactions. It is classified as a biochemical reagent used primarily in virology and molecular biology research.

Synthesis Analysis

Methods

The synthesis of Fluorescent Human Immunodeficiency Virus Substrate typically involves solid-phase peptide synthesis. This method allows for the efficient assembly of peptide sequences that include fluorophores and quenchers. The substrate often includes components such as DABCYL (a quencher) and EDANS (a fluorophore) linked by a peptide sequence that is specific to human immunodeficiency virus protease cleavage sites .

Technical Details

  1. Solid-Phase Synthesis: This method allows for the sequential addition of amino acids to a solid support, minimizing side reactions and maximizing yield.
  2. Fluorophore-Quencher Pairing: The design includes a fluorophore that emits light upon cleavage, while the quencher suppresses this emission until cleavage occurs.
  3. Purification: After synthesis, the substrate is purified using high-performance liquid chromatography to ensure high purity and activity levels.
Molecular Structure Analysis

Structure

The molecular structure of Fluorescent Human Immunodeficiency Virus Substrate consists of a peptide chain with specific amino acids tailored for recognition by human immunodeficiency virus protease. The structure features:

  • Fluorophore: EDANS, which emits fluorescence at 490 nm when excited at 340 nm.
  • Quencher: DABCYL, which absorbs the fluorescence emitted by EDANS until cleavage occurs.
  • Peptide Sequence: The sequence includes critical residues that are specifically cleaved by human immunodeficiency virus protease, facilitating the release of the fluorophore .

Data

  • Molecular Formula: Varies depending on the specific sequence used.
  • Molecular Weight: Approximately 1 kDa for typical substrates.
  • Absorbance/Emission: Absorbance at 340 nm and emission at 490 nm.
Chemical Reactions Analysis

Reactions

Fluorescent Human Immunodeficiency Virus Substrate primarily undergoes catalytic cleavage reactions facilitated by human immunodeficiency virus protease. The reaction mechanism involves:

  1. Enzymatic Cleavage: The substrate is hydrolyzed at specific peptide bonds (e.g., Tyr-Pro).
  2. Fluorescence Recovery: Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that correlates with enzyme activity .

Technical Details

  • Reagents Used: Key reagents include sodium periodate and sodium borate, which are used to enhance the fluorescent reaction conditions.
  • Reaction Conditions: Typically performed at pH 7.0 and at physiological temperatures (37 °C) for optimal enzyme activity.
Mechanism of Action

The mechanism of action for Fluorescent Human Immunodeficiency Virus Substrate involves several steps:

  1. Binding: The substrate binds to human immunodeficiency virus protease due to its specific peptide sequence.
  2. Cleavage: The enzyme cleaves the substrate at designated sites, releasing the fluorophore from its quencher.
  3. Fluorescence Emission: The released fluorophore emits light when excited, providing a quantitative measurement of enzyme activity.

This process allows researchers to monitor protease activity in real-time, facilitating studies on enzyme kinetics and inhibitor efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical assays.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions (refrigerated).
  • Reactivity: Sensitive to pH changes; optimal reactivity occurs around neutral pH levels.

Relevant data indicate that the substrate retains its activity over extended periods when stored properly .

Applications

Fluorescent Human Immunodeficiency Virus Substrate has several significant applications in scientific research:

  1. Assays for Enzyme Activity: Used extensively in assays to measure human immunodeficiency virus protease activity, aiding drug discovery efforts.
  2. Inhibitor Screening: Facilitates screening for potential therapeutic agents targeting human immunodeficiency virus protease.
  3. Diagnostic Tools: Integral in developing diagnostic kits for early detection of human immunodeficiency virus infections.
  4. Research on Viral Mechanisms: Assists in studying the mechanisms of viral maturation and infection processes through real-time monitoring of enzyme kinetics .

This compound represents a valuable tool in both basic research and clinical applications related to human immunodeficiency virus infections.

Design Principles of Fluorescent HIV Substrates

Fluorescent substrates for HIV research enable real-time monitoring of viral enzyme activity, facilitating drug discovery and mechanistic studies. Their design involves optimizing three interconnected elements: precise enzymatic recognition, optimal photophysical properties, and compatibility with biological environments.

Substrate Specificity for Viral Enzymes and Targets

The core function of fluorescent HIV substrates is their selective recognition and cleavage by viral enzymes, primarily HIV-1 protease (PR) and reverse transcriptase (RT). Protease substrates are designed around specific cleavage sites derived from natural viral polyprotein processing sites in Gag and Gag-Pol. These sequences are typically 4-10 amino acids long and incorporate the enzyme's characteristic cleavage preferences. For instance, substrates mimicking the nucleocapsid (NC) proximal zinc-finger cleavage site (sequence: KIVKCF↓NCGK) are cleaved between Phe (F16) and Asn (N17) residues [5]. Systematic studies replacing the P1' asparagine (N17) revealed strong correlations between cleavage efficiency (kcat/KM) and residue properties:

Table 1: Impact of P1' Residue Substitution on HIV-1 Protease Specificity Constants

P1' ResidueResidue Volume (ų)Relative kcat/KM (%)Cleavage Pattern
Asn (Wild-type)91.9100 (Reference)Primary site
Ala74.585Primary site
Gly52.412Alternative site
Phe140.365Primary site
Lys120.118Double cleavage

Small hydrophobic residues (Ala) maintain efficient cleavage at the primary site, while small residues (Gly) force alternative cleavage positioning or even double-cleavage events due to loss of steric constraints and altered binding modes. Large polar residues (Lys) substantially reduce efficiency due to unfavorable interactions within the predominantly hydrophobic S1' pocket [5]. Reverse transcriptase substrates employ specific DNA/RNA sequences (e.g., recessed DNA primers with defined template overhangs) to ensure selective nucleotide incorporation opposite complementary bases. The primer's 3'-end sequence determines the incorporated nucleotide, enabling the design of substrates reporting on RT's polymerase or RNase H activity [8].

Fluorophore Selection and Spectral Optimization Strategies

Fluorophore pairs and their spectral properties determine assay sensitivity, signal-to-noise ratio, and compatibility with biological systems. Förster Resonance Energy Transfer (FRET) is the dominant mechanism, where enzyme-catalyzed substrate cleavage disrupts energy transfer between a donor and acceptor fluorophore, generating a measurable fluorescence increase. Key selection criteria include:

  • High Quantum Yield and Large Stokes Shift: Donors like 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS; Φfl ~0.13, Ex 340 nm, Em 490 nm) and acceptors like 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL; Abs max ~450 nm) are classic pairs. Despite moderate donor quantum yield, their spectral overlap generates robust quenching. Newer substrates utilize brighter donors (e.g., AlexaFluor 488, Φfl ~0.8, Ex 495 nm, Em 519 nm) paired with dark quenchers (e.g., QSY series) or acceptors like AlexaFluor 555 (Em ~565 nm) for superior signal-to-noise ratios exceeding 100-fold upon cleavage [4] [6] [8].
  • Optimal Spectral Separation: Minimizing donor emission bleed-through into the acceptor emission channel requires careful selection. Pairs like AlexaFluor 488 (Donor, Em 519 nm) and AlexaFluor 555 (Acceptor, Em 565 nm) offer excellent separation compared to older EDANS/DABCYL systems [8].
  • Environmental Sensitivity: Fluorophores must retain performance under assay conditions (often pH 5.0-5.6 for HIV-PR). Fluorescein derivatives are unsuitable due to protonation (pKa ~6.4) quenching fluorescence at low pH. EDANS/DABCYL and AlexaFluor dyes maintain stable fluorescence across physiological pH ranges [4] [10].
  • Sensitivity Metric (S): A combined metric for substrate performance integrates kinetics and optics:S = (kcat/KM) * (If/Io)Where If/Io is the fold-increase in fluorescence intensity upon cleavage. Modern substrates achieve S values >500,000 M-1s-1 due to high catalytic efficiency (kcat/KM > 1 μM-1s-1) and large If/Io ratios (~10-100) [4].

Table 2: Performance Characteristics of Common FRET Pairs in HIV Substrates

FRET PairEx/Em (nm)If/Iokcat/KM (μM⁻¹s⁻¹)Sensitivity (S)pH Stability
EDANS/DABCYL340/49034-40 [6]0.02-0.05 [10]~1,500,000Stable pH 4-8
Abz/Tyr(NO₂)320/420~10 [10]~0.01 [10]~100,000Stable pH 4-8
Alexa488/Alexa555495/519 (D), 555/565 (A)>100 [8]~1.3 [4]>130,000,000Stable pH 4-9

Engineering Substrates for Cellular Compatibility and Minimal Perturbation

Translating in vitro assays to living cells requires substrates that penetrate membranes, resist non-specific degradation, and function within the complex intracellular milieu without disrupting cellular processes or viral activity.

  • Cell Permeability and Subcellular Targeting: Unmodified peptides generally exhibit poor membrane permeability. Strategies include:
  • Fusing to Cell-Penetrating Peptides (CPPs): Short cationic sequences (e.g., TAT, poly-Arg) facilitate uptake but can cause endosomal trapping and cytotoxicity. Careful optimization of CPP sequence and stoichiometry is needed.
  • Chemical Modification: Using non-natural D-amino acids or N-terminal acetylation (e.g., Ac-RKILFLDG) enhances stability but doesn't guarantee permeability. Cyclization or peptoid backbone incorporation offers alternatives under investigation [1].
  • Viral Core Incorporation: Co-packaging fluorescent substrates (e.g., iGFP, imCherry) during virion assembly enables direct readout of maturation or fusion in newly infected cells. These are released as soluble proteins upon Gag processing or capsid disassembly [9] [7].
  • Intracellular Stability: Resistance to host proteases is critical. Approaches include:
  • Incorporating Non-cleavable Linkers: Sequences flanking the viral cleavage site are designed for low susceptibility to host proteases (e.g., replacing Lys/Arg with non-natural or D-amino acids outside the viral enzyme's recognition motif).
  • Using Non-peptidic Backbones: Peptidomimetic scaffolds resembling clinical inhibitors (e.g., (hydroxyethylamino)sulfonamide core) can be adapted into FRET substrates, offering high stability and specificity but requiring complex synthetic routes [3].
  • Encapsulation: Packaging within viral particles (e.g., iGFP, Vpr-fused reporters) inherently protects substrates until viral entry or activation occurs [7] [9].
  • Minimizing Perturbation: Substrates should not interfere with viral processes or cellular physiology.
  • Low Affinity for Host Factors: Substrates should avoid unintended interactions with host proteins (e.g., cyclophilins) that could alter viral uncoating or trafficking.
  • Minimal Background Signal: Efficient quenching in the intact state (high FRET efficiency or dark quenchers) prevents signal masking non-specific interactions or accumulation.
  • Genetically Encoded Reporters: Fusion proteins like GFP-PR exploit viral toxicity for assay readout. The intact GFP-PR chimera is non-toxic. Upon autocatalytic cleavage by active PR, the released PR induces apoptosis, leading to loss of fluorescent cells. Inhibitor treatment preserves fluorescence by blocking cleavage and toxicity. This system reports on intracellular PR activity without requiring substrate permeability [2].
  • Applications in Cellular Imaging: Engineered substrates enable diverse assays:
  • Viral Entry/Fusion: Loss of intravirion fluid marker (e.g., iGFP release) upon membrane fusion [9].
  • Viral Uncoating: Loss of capsid-associated signal (e.g., CypA-mCherry) relative to a content marker (e.g., iGFP) [9] [17].
  • Enzyme Activity: Direct cleavage of intracellular FRET substrates (e.g., PR, RT activity) or reporter activation (e.g., GFP-PR cleavage) [2] [7].
  • Genome Tracking: Click-compatible nucleotides (EdU/EdC) incorporated during reverse transcription allow subsequent fluorescent labeling of vDNA for tracking PIC nuclear import and integration sites [9] [16].

Table 3: Strategies and Applications of Cellular-Compatible Fluorescent HIV Substrates

Engineering StrategyExample Substrate/ReporterKey FeatureCellular Application
CPP FusionTAT-Conjugated Ac-RKILFLDGEnhanced uptakeIntracellular PR activity (limited)
N-terminal AcetylationAc-RKILFLDG [1]Enhanced stabilityIn vitro PR assay compatible with cell lysates
Intravirion PackagingiGFP, imCherry [9]Protected, released upon fusion/uncoatingViral fusion, capsid disassembly
Viral Protein FusionGFP-PR [2]Autocatalytic activation & toxicityFlow cytometry-based PR activity/inhibition
Click-Compatible NucleotideEdU-labeled vDNA [9]Post-infection labelingvDNA trafficking, nuclear import
Genomic Tags (MS2/ANCHOR)MS2 stem-loops + MS2-CP-GFP [12]Live-cell RNA imagingvRNA trafficking, translation

These design principles—molecular recognition tuned to viral enzyme specificity, fluorophores optimized for signal generation and environmental stability, and engineering for cellular delivery and function—enable the creation of powerful tools for dissecting the HIV life cycle and accelerating antiviral discovery.

Properties

Product Name

Fluorescent HIV Substrate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C50H76N14O14

Molecular Weight

1097.2 g/mol

InChI

InChI=1S/C50H76N14O14/c1-7-9-16-32(41(52)68)58-42(69)28(6)57-45(72)35(20-22-39(66)67)60-48(75)36(24-29-19-21-38(65)37(25-29)64(77)78)62-46(73)33(17-10-8-2)61-49(76)40(26(3)4)63-47(74)34(18-13-23-55-50(53)54)59-43(70)27(5)56-44(71)30-14-11-12-15-31(30)51/h11-12,14-15,19,21,25-28,32-36,40,65H,7-10,13,16-18,20,22-24,51H2,1-6H3,(H2,52,68)(H,56,71)(H,57,72)(H,58,69)(H,59,70)(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,66,67)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1

InChI Key

GPRJANMHXYPOPZ-YXPCIDTISA-N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C2=CC=CC=C2N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2N

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